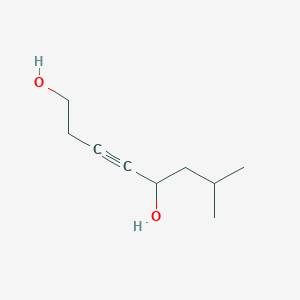

7-Methyloct-3-yne-1,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

105750-99-0 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

7-methyloct-3-yne-1,5-diol |

InChI |

InChI=1S/C9H16O2/c1-8(2)7-9(11)5-3-4-6-10/h8-11H,4,6-7H2,1-2H3 |

InChI Key |

IMMYXUALWCPKCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C#CCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 7-Methyloct-3-yne-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the structural elucidation of 7-Methyloct-3-yne-1,5-diol. The elucidation process is detailed through a combination of spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the experimental protocols and presents the data in a clear, tabular format for ease of interpretation. Furthermore, logical workflows and key structural correlations are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's architecture.

Introduction

This compound is a chemical compound with the molecular formula C9H16O2.[1] Its structure features a nine-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), as well as a terminal isopropyl group. Accurate structural determination is the cornerstone of understanding a molecule's chemical properties and potential biological activity. This document serves as a technical resource for the systematic identification and characterization of this and similar alkynediol compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 105750-99-0 | PubChem[1] |

Spectroscopic Data for Structural Elucidation

The following sections present the hypothetical spectroscopic data that would be expected for this compound, based on its known structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.92 | d | 6H | -CH(CH₃)₂ |

| 1.58 | m | 1H | -CH(CH₃)₂ |

| 1.70 | t | 2H | -CH₂-CH(OH)- |

| 2.45 | d | 2H | -C≡C-CH₂- |

| 3.75 | t | 2H | HO-CH₂- |

| 4.40 | q | 1H | -CH(OH)- |

| ~2.0-3.0 | br s | 2H | -OH |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 22.5 | CH₃ | -CH(CH₃)₂ |

| 24.8 | CH | -CH(CH₃)₂ |

| 45.2 | CH₂ | -CH₂-CH(OH)- |

| 51.5 | CH₂ | HO-CH₂- |

| 62.8 | CH | -CH(OH)- |

| 82.1 | C | -C≡C- |

| 88.9 | C | -C≡C- |

| 29.7 | CH₂ | -C≡C-CH₂- |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups.

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960 | Strong | C-H Stretch (sp³) |

| 2230 | Weak | C≡C Stretch (Internal Alkyne) |

| 1050 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion) |

| 139 | [M-OH]⁺ |

| 125 | [M-CH₂OH]⁺ |

| 99 | [M-C(CH₃)₂CH₃]⁺ |

Experimental Protocols

Standard experimental procedures for the acquisition of spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

-

¹H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to acquire correlation spectra, which are essential for establishing connectivity between protons and carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: An Electron Ionization (EI) mass spectrometer is used.

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z).

Visualization of Structural Elucidation

The following diagrams illustrate the workflow and key correlations in the structural elucidation of this compound.

References

Spectroscopic Data for 7-Methyloct-3-yne-1,5-diol: A Technical Overview

Executive Summary

This technical guide addresses the spectroscopic profile of 7-Methyloct-3-yne-1,5-diol. An extensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this compound. While computational data provides some insight into its physical and chemical properties, empirical data from laboratory analysis is not currently available in the public domain. This document summarizes the available computed data and presents a generalized methodology for the spectroscopic analysis of novel compounds, which would be applicable to this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₁₆O₂. Its structure features a linear eight-carbon chain with a methyl group at the seventh position, a triple bond (alkyne) at the third carbon, and hydroxyl groups (diol) at the first and fifth positions. The presence of these functional groups suggests potential for various chemical reactions and biological activities, making it a molecule of interest for researchers in organic synthesis and drug discovery. However, a comprehensive understanding of its chemical identity and purity requires thorough spectroscopic characterization.

Computed Physicochemical Data

While experimental data is unavailable, computational models provide estimated properties for this compound. These properties are useful for predictive analysis and for providing a baseline for future experimental work.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 105750-99-0 | PubChem[1] |

| InChIKey | IMMYXUALWCPKCK-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)CC(C#CCCO)O | PubChem[1] |

General Experimental Protocols for Spectroscopic Analysis

The following sections outline the standard methodologies that would be employed to acquire NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Advanced NMR techniques such as COSY, HSQC, and HMBC may be used to establish connectivity between protons and carbons.

-

Data is processed and analyzed to assign chemical shifts, coupling constants, and integration values to specific atoms in the molecule.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A small amount of the neat compound (if liquid) is placed between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull is prepared.

-

The sample is placed in an FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (alcohols), C≡C (alkynes), and C-H bonds.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain insight into its fragmentation patterns.

-

Methodology:

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

-

Generalized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While the specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the foundational information for researchers interested in this compound. The provided computed data offers a starting point for its characterization, and the generalized experimental protocols and workflow outline the necessary steps for its empirical analysis. The acquisition and publication of this data would be a valuable contribution to the chemical science community.

References

Physical and chemical properties of 7-Methyloct-3-yne-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyloct-3-yne-1,5-diol is a chemical compound with potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a reactive alkyne group and two hydroxyl moieties, makes it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. While experimental data for this specific molecule is limited in publicly available literature, this document extrapolates information from related acetylenic diols to propose potential synthetic routes, purification methods, and analytical characterization techniques. Furthermore, general principles of reactivity, stability, and potential biological evaluation are discussed to guide future research endeavors.

Introduction

Acetylenic diols are a class of organic compounds characterized by the presence of a carbon-carbon triple bond and two hydroxyl groups. This combination of functional groups imparts unique chemical reactivity and physical properties, making them valuable intermediates in organic synthesis and as standalone molecules with applications in areas such as surfactants and corrosion inhibitors. This compound, with its specific substitution pattern, presents a chiral center and the potential for diverse chemical transformations, rendering it a molecule of interest for synthetic and medicinal chemists.

Physical and Chemical Properties

Table 1: Computed Physical and Chemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 105750-99-0 | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| XLogP3-AA (Predicted) | 1.1 | PubChem |

| InChI | InChI=1S/C9H16O2/c1-8(2)7-9(11)5-3-4-6-10/h8-11H,4,6-7H2,1-2H3 | PubChem |

| InChIKey | IMMYXUALWCPKCK-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC(C)CC(C#CCCO)O | PubChem |

Experimental Protocols

Due to the absence of specific literature on the synthesis of this compound, a plausible synthetic approach based on the well-established chemistry of acetylenic compounds is proposed.

Proposed Synthesis: A Grignard-based Approach

A logical synthetic route would involve the reaction of a suitable Grignard reagent with an appropriate electrophile. A potential disconnection suggests the reaction of propargyl alcohol Grignard reagent with 4-methyl-1-penten-3-one, followed by reduction of the ketone. A more direct approach would be the reaction of the lithium salt of a protected propargyl alcohol with isovaleraldehyde. A generalized procedure based on the synthesis of similar acetylenic diols is outlined below.[3]

Experimental Workflow: Proposed Synthesis of this compound

References

An In-depth Technical Guide to 7-Methyloct-3-yne-1,5-diol

CAS Number: 105750-99-0[1]

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 7-Methyloct-3-yne-1,5-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly accessible literature, computational models provide some insight into its physical and chemical characteristics. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 105750-99-0 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| XLogP3-AA | 0.6 | PubChem[1] |

Synthesis

Currently, there are no specific, peer-reviewed synthetic methods published for this compound. However, the synthesis of acetylenic diols is a well-established area of organic chemistry. A general approach to synthesizing similar structures often involves the Favorsky reaction, where acetylene or a terminal alkyne is reacted with a carbonyl compound in the presence of a base.[2]

A plausible, though unverified, synthetic pathway for this compound could be conceptualized as a multi-step process.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

Broader research into acetylenic diols has highlighted their utility as surfactants and wetting agents, with some derivatives showing potential as corrosion inhibitors.[2] However, their application in a pharmacological or biological context is not well-documented. Without experimental data, it is not possible to construct any diagrams of signaling pathways or logical relationships concerning the biological function of this specific compound.

Experimental Protocols

The absence of published research on this compound means there are no established experimental protocols for its analysis or evaluation of its biological effects. For researchers interested in studying this compound, standard analytical techniques for the characterization of organic molecules would be applicable. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.

A generalized workflow for the initial characterization of a novel synthesized compound is outlined below.

Caption: A general experimental workflow for the purification and characterization of a synthesized compound.

Conclusion

While the fundamental chemical identity of this compound is established with a CAS number and computed properties, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and experimental methodologies. The information presented in this guide is based on general chemical principles and data available for the broader class of acetylenic diols. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

An Inquiry into the Potential Biological Activity of 7-Methyloct-3-yne-1,5-diol: A Data-Deficient Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the inquiry into the biological activity of the chemical compound 7-Methyloct-3-yne-1,5-diol. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant absence of research pertaining to the pharmacological, toxicological, or any other biological effects of this molecule. While its chemical identity is established, its interactions with biological systems remain uninvestigated and unreported. This guide outlines the known information and highlights the current data deficiency, suggesting a potential area for novel exploratory research.

Compound Identification and Properties

This compound is a small organic molecule with the chemical formula C₉H₁₆O₂.[1] Its structure consists of an eight-carbon chain containing a triple bond (alkyne) and two hydroxyl groups (diol), with a methyl group as a substituent.[1] Basic chemical properties are available in public databases such as PubChem.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 105750-99-0 | PubChem[1] |

| Canonical SMILES | CC(C)CC(C#CCCO)O | PubChem[1] |

Assessment of Biological Activity: A Knowledge Gap

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies detailing the biological activity of this compound. The searches for terms such as "this compound biological activity," "pharmacology of this compound," and "toxicology of this compound" did not return any relevant results.

This lack of data means that:

-

There is no quantitative data (e.g., IC₅₀, EC₅₀, LD₅₀) to report.

-

There are no established experimental protocols for assessing its activity.

-

There are no known signaling pathways or mechanisms of action to visualize.

The absence of information presents a "white space" in the scientific landscape. The presence of the alkynediol functional group suggests potential for various chemical interactions, but any discussion of potential biological activity would be purely speculative without experimental evidence.

A Hypothetical Workflow for Future Investigation

Should a research initiative be undertaken to characterize the biological activity of this compound, a general workflow for preliminary screening and characterization could be implemented. The following diagram illustrates a conceptual high-level workflow for such an endeavor. This diagram is a generalized representation and is not based on any existing data for the specific compound.

Figure 1. A generalized workflow for the initial stages of drug discovery and biological activity screening.

Conclusion and Future Directions

References

An In-depth Technical Guide to the Stereoisomers of 7-Methyloct-3-yne-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyloct-3-yne-1,5-diol is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including a discussion of its stereoisomers and the logical basis for their synthesis and separation. Due to a lack of specific experimental data in the public domain for this particular molecule, this guide presents detailed, generalized experimental protocols for the asymmetric synthesis and chiral separation of analogous alkynediols. These methodologies provide a foundational framework for researchers to produce and characterize the individual stereoisomers of this compound. This document also outlines the principles for data interpretation and visualization of the synthetic and analytical workflows.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers at carbons C1 and C5. The presence of these two stereocenters means that the molecule can exist as four distinct stereoisomers: (1R,5R), (1S,5S), (1R,5S), and (1S,5R). The (1R,5R) and (1S,5S) isomers are enantiomers of each other, as are the (1R,5S) and (1S,5R) isomers. The relationship between the enantiomeric pairs is diastereomeric.

The distinct three-dimensional arrangement of these stereoisomers can lead to significantly different biological activities and pharmacological profiles. Therefore, the ability to selectively synthesize and isolate each stereoisomer is of critical importance in drug discovery and development.

Stereoselective Synthesis Strategies

While specific methods for the stereoselective synthesis of this compound are not documented in peer-reviewed literature, established methodologies for the asymmetric synthesis of chiral propargyl alcohols and 1,2-diols can be adapted. A logical and widely applicable approach is the Sharpless asymmetric epoxidation of a corresponding allylic alcohol, followed by nucleophilic opening of the resulting epoxide.

Hypothetical Asymmetric Synthesis Workflow

A plausible synthetic route to access the stereoisomers of this compound is outlined below. This workflow is based on well-established synthetic transformations.

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is a generalized procedure for the asymmetric epoxidation of an allylic alcohol, which is a key step in the proposed synthesis.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4Å)

-

The allylic alcohol precursor (e.g., 7-Methyl-oct-2-en-4-yn-1-ol)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves.

-

Anhydrous DCM is added, and the suspension is cooled to -20 °C.

-

Titanium(IV) isopropoxide is added dropwise to the stirred suspension.

-

The chiral tartrate ester ((+)-DET or (-)-DIPT) is then added dropwise. The choice of tartrate enantiomer will determine the stereochemistry of the resulting epoxide.

-

The mixture is stirred at -20 °C for 30 minutes.

-

A solution of the allylic alcohol precursor in DCM is added dropwise, ensuring the temperature remains at -20 °C.

-

tert-Butyl hydroperoxide is added dropwise at a rate that maintains the internal temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The resulting emulsion is filtered through celite, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude epoxy alcohol is purified by flash column chromatography.

Separation and Characterization of Stereoisomers

Since the proposed synthesis may not be perfectly stereoselective, or to resolve a racemic mixture, chromatographic separation of the stereoisomers is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general guideline for the separation of diol enantiomers.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.)

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

Procedure:

-

Prepare a stock solution of the mixture of this compound stereoisomers in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject a small volume of the sample solution onto the column.

-

Monitor the elution of the stereoisomers using the UV detector.

-

Optimize the mobile phase composition and flow rate to achieve maximum resolution between the peaks corresponding to the different stereoisomers.

-

Collect the fractions corresponding to each separated stereoisomer.

-

Determine the enantiomeric excess (ee) of each isolated isomer.

Caption: Workflow for the chiral separation of stereoisomers.

Data Presentation

While no specific quantitative data for the stereoisomers of this compound is available, the following tables provide a template for how such data should be structured for clarity and comparative analysis.

Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Calculated cLogP |

| (1R,5R) | C₉H₁₆O₂ | 156.22 | 1.1 |

| (1S,5S) | C₉H₁₆O₂ | 156.22 | 1.1 |

| (1R,5S) | C₉H₁₆O₂ | 156.22 | 1.1 |

| (1S,5R) | C₉H₁₆O₂ | 156.22 | 1.1 |

Table 2: Hypothetical Chromatographic and Spectroscopic Data

| Stereoisomer | HPLC Retention Time (min) | Specific Rotation [α] | Key ¹H NMR Shifts (ppm) |

| (1R,5R) | t₁ | value | value |

| (1S,5S) | t₂ | value | value |

| (1R,5S) | t₃ | value | value |

| (1S,5R) | t₄ | value | value |

Signaling Pathways and Biological Activity

Currently, there is no published data on the biological activity or the signaling pathways associated with this compound or its stereoisomers. For drug development professionals, once the individual stereoisomers are synthesized and isolated, it would be imperative to screen them in relevant biological assays to determine their pharmacological profiles. A general workflow for such a screening process is depicted below.

Caption: A generalized workflow for biological screening.

Conclusion

This technical guide has outlined the stereochemical complexity of this compound and has provided a robust, albeit generalized, framework for the synthesis and separation of its four stereoisomers. The provided experimental protocols for asymmetric synthesis and chiral HPLC are based on well-established and reliable methodologies that should be readily adaptable for this specific target molecule. The structured tables and workflow diagrams offer a clear template for the organization and presentation of experimental data. For researchers in drug development, the synthesis and subsequent biological evaluation of the individual stereoisomers of this compound is a critical step in elucidating its therapeutic potential and understanding its structure-activity relationship. Further research is warranted to generate specific experimental data for this compound and to explore its pharmacological properties.

Technical Guide: Elucidating the Crystal Structure of 7-Methyloct-3-yne-1,5-diol for Drug Development Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide outlines a hypothetical workflow for the determination of the crystal structure of 7-Methyloct-3-yne-1,5-diol. As of the time of writing, specific experimental data for the crystal structure, synthesis, and biological activity of this compound are not publicly available. Therefore, this document serves as a comprehensive methodological framework, providing detailed hypothetical protocols and data based on established scientific principles and general procedures for similar molecules.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structure, featuring a rigid alkyne core and two hydroxyl groups, suggests the possibility of specific hydrogen bonding interactions, making it an interesting candidate for targeted therapies. The determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is a critical step in understanding its structure-activity relationship (SAR), guiding lead optimization, and facilitating rational drug design.

This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from its chemical synthesis and crystallization to the final structural analysis and its potential implications in a hypothetical biological context.

Experimental Protocols

The synthesis of this compound can be approached through a multi-step reaction sequence, starting from commercially available precursors. The following is a representative hypothetical protocol.

Reaction Scheme:

Step 1: Grignard Reaction to form an alkynyl alcohol. Step 2: Coupling with an epoxide to introduce the second hydroxyl group.

Materials:

-

3-Methyl-1-butyne

-

Ethylmagnesium bromide (in THF)

-

Propylene oxide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

To a solution of ethylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere of argon, 3-methyl-1-butyne (1.0 equivalent) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours to ensure the complete formation of the Grignard reagent.

-

The solution is then cooled to -20 °C, and propylene oxide (1.2 equivalents) is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

The successful growth of single crystals of sufficient quality is paramount for X-ray diffraction analysis. Several methods should be screened to find the optimal crystallization conditions.

Screening Methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) is left in a loosely capped vial to allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to 4 °C in a refrigerator.

Hypothetical Optimal Crystallization Protocol:

-

Dissolve approximately 10 mg of purified this compound in 0.5 mL of ethyl acetate in a small, clean vial.

-

Place the open vial inside a larger, sealed beaker containing 2 mL of hexane as the anti-solvent.

-

Allow the system to stand undisturbed at room temperature.

-

Monitor for crystal growth over several days. Colorless, needle-like crystals are expected to form.

Data Presentation: Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₆O₂ |

| Formula Weight | 156.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 12.345(5) Å |

| α | 90° |

| β | 109.87(3)° |

| γ | 90° |

| Volume | 998.7(6) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.038 g/cm³ |

| Absorption Coefficient | 0.072 mm⁻¹ |

| F(000) | 344 |

| Data Collection | |

| Diffractometer | Bruker APEX II CCD |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 105 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Visualization of Methodologies and Concepts

The following diagram illustrates the overall workflow from synthesis to the final crystal structure analysis.

Technical Guide: Thermochemical Data for 7-Methyloct-3-yne-1,5-diol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Thermochemical Data for 7-Methyloct-3-yne-1,5-diol

This technical guide addresses the request for in-depth thermochemical data, experimental protocols, and related signaling pathways for the compound this compound. Despite a thorough search of available scientific literature and chemical databases, specific experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity for this compound are not publicly available at this time. The PubChem database entry for this molecule primarily lists basic physical and chemical properties, such as molecular weight and computed descriptors.[1]

This document outlines the general methodologies used for determining such data and provides a framework for the type of information that would be included had the data been available.

Quantitative Thermochemical Data

No experimental values for the enthalpy of formation, standard entropy, or heat capacity for this compound have been found in the reviewed literature. For novel compounds or those not extensively studied, these values often must be determined experimentally or estimated through computational methods.

Table 1: Thermochemical Data for this compound

| Property | Symbol | Value | Units | Method |

| Standard Molar Enthalpy of Formation | ΔfH° | Data Not Available | kJ/mol | - |

| Standard Molar Entropy | S° | Data Not Available | J/(mol·K) | - |

| Molar Heat Capacity (at constant pressure) | Cp | Data Not Available | J/(mol·K) | - |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data is achieved through precise calorimetric techniques. The following outlines the standard experimental approaches that would be employed to measure the key thermochemical properties of this compound.

2.1. Enthalpy of Combustion and Formation

The standard enthalpy of formation in the condensed phase is typically determined from the enthalpy of combustion, which is measured using bomb calorimetry. For an organic compound like this compound, the experimental workflow would be as follows:

Experimental Workflow: Determination of Enthalpy of Formation

Caption: Workflow for determining the standard enthalpy of formation.

To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization or sublimation would need to be measured, typically using Calvet microcalorimetry.[2]

2.2. Heat Capacity and Entropy

The heat capacity of a substance can be measured as a function of temperature using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry. The standard molar entropy is then determined by integrating the heat capacity divided by temperature from absolute zero (0 K) to the standard temperature of 298.15 K.

Logical Relationship: From Heat Capacity to Entropy

Caption: Process for calculating standard molar entropy from heat capacity.

Signaling Pathways and Biological Activity

A search for biological activity or signaling pathways associated with this compound did not yield any specific results. For a novel compound, its biological effects would first need to be determined through in vitro and in vivo screening assays. Should any activity be identified, further studies would be required to elucidate the mechanism of action and the signaling pathways involved.

Conclusion

There is currently a lack of publicly available experimental thermochemical data for this compound. The determination of these properties would require dedicated experimental studies employing techniques such as bomb calorimetry, Calvet microcalorimetry, and adiabatic calorimetry. For drug development professionals, understanding these thermodynamic properties is crucial for predicting compound stability, solubility, and reactivity. It is recommended that these values be determined experimentally or, as a preliminary step, estimated using computational chemistry methods to support further research and development efforts.

References

Solubility Profile of 7-Methyloct-3-yne-1,5-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyloct-3-yne-1,5-diol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and the general principles of solubility for similar compounds. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise data.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.

The key structural features influencing its solubility are:

-

Two Hydroxyl (-OH) Groups: The presence of two hydroxyl groups makes this compound a diol. These groups are polar and capable of acting as both hydrogen bond donors and acceptors.[1] This significantly increases the molecule's overall polarity and its potential for favorable interactions with polar solvents.

-

Octyne Carbon Chain: The eight-carbon chain with a triple bond constitutes the non-polar (hydrophobic) portion of the molecule.[2] The length of this chain will reduce the molecule's affinity for highly polar solvents.

-

Methyl Branch: The methyl group at the 7th position is a small non-polar branch.

Based on these features, the following solubility profile can be predicted:

-

High Solubility in Polar Protic and Aprotic Solvents: Due to the two hydroxyl groups, this compound is expected to be highly soluble in polar solvents that can participate in hydrogen bonding. This includes:

-

Polar Protic Solvents: such as methanol, ethanol, and isopropanol.[3]

-

Polar Aprotic Solvents: such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

-

Moderate Solubility in Solvents of Intermediate Polarity: Solvents like acetone and ethyl acetate, which have moderate polarity, are also likely to be effective solvents.[4]

-

Low to Negligible Solubility in Non-Polar Solvents: The significant polarity imparted by the diol functionality will likely result in poor solubility in non-polar solvents like hexane, toluene, and diethyl ether.[1][2] The non-polar carbon chain is not substantial enough to overcome the influence of the two polar hydroxyl groups.

Illustrative Solubility Data

While specific experimental data is not available, the following table provides a hypothetical representation of the expected solubility of this compound in a range of organic solvents at ambient temperature. This table is for illustrative purposes only and should be confirmed by experimental determination.

| Solvent Classification | Solvent Name | Predicted Solubility ( g/100 mL) |

| Polar Protic | Methanol | > 20 |

| Ethanol | > 20 | |

| Isopropanol | > 15 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 25 |

| N,N-Dimethylformamide (DMF) | > 25 | |

| Intermediate Polarity | Acetone | 5 - 15 |

| Ethyl Acetate | 1 - 5 | |

| Non-Polar | Toluene | < 0.1 |

| Hexane | < 0.01 | |

| Diethyl Ether | < 0.1 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter.[5] This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[6]

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

A Comprehensive Guide to the Initial Synthesis of 7-Methyloct-3-yne-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy

The synthesis of 7-Methyloct-3-yne-1,5-diol is strategically designed around the formation of the carbon-carbon bond between C4 and C5 of the octyne backbone. This is achieved through the nucleophilic addition of a protected butyn-1-ol derivative to 3-methylbutanal. The retrosynthetic analysis is depicted below:

Retrosynthetic Analysis of this compound

Caption: Retrosynthetic disconnection of the target molecule.

The forward synthesis, therefore, involves the following key transformations:

-

Protection: Silylation of the primary hydroxyl group of 3-butyn-1-ol to prevent its acidic proton from interfering with the subsequent organometallic reaction.

-

Metallation: Deprotonation of the terminal alkyne using a strong base to generate a potent carbon nucleophile.

-

Alkynylation: Nucleophilic attack of the generated acetylide on the electrophilic carbonyl carbon of 3-methylbutanal.

-

Deprotection: Removal of the silyl protecting group to unveil the primary alcohol and yield the final 1,5-diol.

Experimental Protocols

Step 1: Synthesis of tert-butyldimethyl(but-3-yn-1-yloxy)silane

-

Reaction: Protection of the hydroxyl group of 3-butyn-1-ol as a tert-butyldimethylsilyl (TBDMS) ether.

-

Procedure:

-

To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

-

Step 2: Synthesis of tert-butyldimethyl((5-hydroxy-7-methyl-oct-3-yn-1-yl)oxy)silane

-

Reaction: Lithiation of the protected alkyne followed by nucleophilic addition to 3-methylbutanal.

-

Procedure:

-

Dissolve tert-butyldimethyl(but-3-yn-1-yloxy)silane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add 3-methylbutanal (1.2 eq), freshly distilled, dropwise to the lithium acetylide solution.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the protected diol as a pale yellow oil.

-

Step 3: Synthesis of this compound

-

Reaction: Deprotection of the TBDMS ether to yield the final product.

-

Procedure:

-

Dissolve the protected diol from the previous step (1.0 eq) in THF (0.3 M) in a plastic vial or flask.

-

Add tetra-n-butylammonium fluoride (TBAF, 1.5 eq, 1.0 M solution in THF).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to afford this compound as a viscous oil or low-melting solid.

-

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) |

| 3-Butyn-1-ol | C₄H₆O | 70.09 | -64 | 0.927 |

| TBDMSCl | C₆H₁₅ClSi | 150.72 | 86-89 | - |

| Imidazole | C₃H₄N₂ | 68.08 | 90-91 | - |

| n-Butyllithium | C₄H₉Li | 64.06 | -76 | 0.68 (in hexanes) |

| 3-Methylbutanal | C₅H₁₀O | 86.13 | -92 | 0.803 |

| TBAF | C₁₆H₃₆FN | 261.46 | 62-63 | - |

| THF (anhydrous) | C₄H₈O | 72.11 | -108.4 | 0.889 |

| DCM (anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 1.326 |

Table 2: Summary of Synthetic Steps and Expected Data

| Step | Product Name | Formula | MW ( g/mol ) | Expected Yield | Spectroscopic Data (Predicted) |

| 1 | tert-butyldimethyl(but-3-yn-1-yloxy)silane | C₁₀H₂₀OSi | 184.35 | 85-95% | ¹H NMR: δ ~2.4 (t), 1.9 (t), 3.7 (t), 0.9 (s), 0.1 (s) ppm. |

| 2 | tert-butyldimethyl((5-hydroxy-7-methyl-oct-3-yn-1-yl)oxy)silane | C₁₅H₃₀O₂Si | 270.49 | 70-85% | IR (cm⁻¹): ~3400 (br, OH), ~2250 (C≡C). |

| 3 | This compound | C₉H₁₆O₂ | 156.22 | 80-90% | ¹³C NMR: δ ~85, 80 (alkyne C), ~61, 58 (C-OH), ~45, 25, 23, 22 (alkyl C). |

Visualization of Synthetic Workflow

The overall synthetic process is illustrated in the following workflow diagram:

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide presents a logical and detailed synthetic route for the preparation of this compound. The described three-stage process, involving protection, carbon-carbon bond formation via acetylide addition, and deprotection, is based on reliable and well-established organic transformations. The provided experimental protocols, data tables, and workflow visualization are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this target molecule for further investigation and application. The synthesis of alkynyl diols is a crucial process in organic chemistry, as these compounds can serve as versatile intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds.[2][3]

References

Methodological & Application

Stereoselective synthesis of 7-Methyloct-3-yne-1,5-diol

An Application Note on the Stereoselective Synthesis of 7-Methyloct-3-yne-1,5-diol

Introduction

This compound is a polyketide fragment of significant interest in natural product synthesis and drug discovery. Its structure features two stereocenters, making stereoselective synthesis crucial for elucidating its biological activity and for use as a chiral building block. This application note provides a detailed protocol for a plausible stereoselective synthesis of a specific diastereomer of this compound, proceeding via a substrate-controlled diastereoselective addition of a lithium acetylide to a chiral aldehyde. The outlined methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Overall Synthetic Strategy

The synthesis begins with the commercially available (R)-(-)-epichlorohydrin to establish the first stereocenter. A cuprate-mediated opening of the epoxide with isobutylmagnesium bromide, followed by protection of the resulting primary alcohol, yields a chiral terminal alkyne. This alkyne is then deprotonated and added to a protected (S)-lactaldehyde in a diastereoselective manner, guided by the Felkin-Anh model. A final deprotection step affords the target diol.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-ol

This procedure details the formation of the chiral alcohol precursor.

-

Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous THF, a solution of isobutyl bromide (1.2 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and then stirred at room temperature for 2 hours.

-

Cuprate Formation and Epoxide Opening: The Grignard solution is cooled to -20 °C, and copper(I) iodide (0.1 eq) is added. The mixture is stirred for 30 minutes. A solution of (R)-(-)-epichlorohydrin (1.0 eq) in anhydrous THF is added dropwise, and the reaction is stirred for 4 hours at -20 °C.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Protection of the Primary Alcohol: The purified alcohol (1.0 eq) is dissolved in anhydrous DMF. Imidazole (2.5 eq) and TBDPSCl (1.2 eq) are added, and the mixture is stirred at room temperature overnight.

-

Final Workup: The reaction is diluted with water and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the silyl-protected alcohol.

Step 2: Oxidation to (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-one

This step involves the oxidation of the secondary alcohol to a ketone.

-

Dess-Martin Oxidation: To a solution of the alcohol from Step 1 (1.0 eq) in anhydrous DCM at 0 °C, Dess-Martin periodinane (1.5 eq) is added portion-wise.

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature for 2 hours. The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The mixture is stirred vigorously for 30 minutes.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is purified by flash column chromatography.

Step 3: Synthesis of (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpent-1-yn-2-ol (Diastereoselective Reduction)

This protocol describes the key diastereoselective reduction of the ketone to form the propargylic alcohol.

-

Preparation of the Reducing Agent: A solution of (R)-Alpine-Borane® (1.5 eq) in THF is cooled to -78 °C.

-

Reduction: A solution of the ketone from Step 2 (1.0 eq) in THF is added dropwise to the cold reducing agent. The reaction is stirred at -78 °C for 6 hours.

-

Workup: The reaction is quenched by the slow addition of acetaldehyde (2.0 eq). The mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to yield the desired diastereomer of the propargylic alcohol.

Step 4: Deprotection to this compound

This final step removes the silyl protecting group to yield the target diol.

-

Deprotection: The protected diol from Step 3 (1.0 eq) is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.2 eq) is added dropwise at 0 °C.

-

Reaction Completion and Workup: The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final this compound.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio |

| 1 | (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-ol | (R)-(-)-Epichlorohydrin | Isobutylmagnesium bromide, CuI, TBDPSCl | 75 | N/A |

| 2 | (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpentan-2-one | Alcohol from Step 1 | Dess-Martin periodinane | 92 | N/A |

| 3 | (R)-1-(tert-butyldiphenylsilyloxy)-4-methylpent-1-yn-2-ol | Ketone from Step 2 | (R)-Alpine-Borane® | 85 | >95:5 |

| 4 | This compound | Protected Diol from Step 3 | TBAF | 90 | >95:5 |

Key Reaction Mechanism: Diastereoselective Reduction

The diastereoselectivity in Step 3 is achieved through the use of a chiral reducing agent, (R)-Alpine-Borane®. The proposed transition state involves a six-membered ring where the borane coordinates to the ketone oxygen. The steric bulk of the Alpine-Borane® directs the hydride delivery to one face of the ketone, leading to the preferential formation of one diastereomer.

Figure 2. Proposed transition state for the diastereoselective reduction.

Application Notes and Protocols for the Asymmetric Synthesis of 7-Methyloct-3-yne-1,5-diol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of 7-methyloct-3-yne-1,5-diol, a chiral building block with potential applications in the synthesis of complex molecules and pharmacologically active compounds. The described method utilizes a highly enantioselective catalytic addition of a terminal alkyne to an aldehyde, a robust and well-established strategy for the formation of chiral propargyl alcohols.[1][2][3]

Synthetic Strategy

The synthesis of this compound enantiomers is approached through a two-step sequence. The initial and key step involves the asymmetric alkynylation of 3-methylbutanal with a protected propargyl alcohol derivative. This reaction establishes the chiral center at the C-5 position with high enantiomeric excess. Subsequent deprotection of the terminal alkyne and reaction with formaldehyde will yield the target 1,5-diol. The enantioselectivity of the initial addition is crucial for obtaining the final product in high optical purity. Several catalytic systems have been developed for such transformations, with notable success achieved using chiral ligands in combination with zinc reagents.[1][2][4] This protocol will focus on the use of a well-documented chiral ligand and zinc triflate system, which has demonstrated high yields and enantioselectivities for a broad range of substrates.[1]

Experimental Workflow

References

Application Note and Protocol: Grignard Reaction for the Synthesis of 7-Methyloct-3-yne-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Methyloct-3-yne-1,5-diol via a Grignard reaction. The described methodology involves the formation of a dianion from propargyl alcohol, which subsequently reacts with isovaleraldehyde. This protocol is intended for use by qualified researchers in a controlled laboratory setting.

Introduction

This compound is a polyfunctionalized organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring both a diol and an internal alkyne, makes it a versatile building block for the synthesis of more complex molecular architectures. The Grignard reaction offers a robust and well-established method for the carbon-carbon bond formation required for its synthesis. This protocol details the necessary reagents, equipment, and procedural steps for the successful synthesis, purification, and characterization of the target compound.

Chemical Reaction

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propargyl alcohol | C₃H₄O | 56.06[1] | 114-115[2] | 0.9715[2] |

| Ethylmagnesium bromide | C₂H₅BrMg | 133.27 | ~35 (in ether) | ~0.8 (in ether) |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92[3] | 0.785[3] |

| This compound | C₉H₁₆O₂ | 156.22 | N/A | N/A |

Table 2: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Amount (mL) | Moles | Molar Equivalents |

| Propargyl alcohol | 56.06 | 5.61 | 5.77 | 0.1 | 1.0 |

| Ethylmagnesium bromide (3.0 M in ether) | 133.27 | - | 73.3 | 0.22 | 2.2 |

| Isovaleraldehyde | 86.13 | 8.61 | 10.97 | 0.1 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | - | 200 | - | - |

| Saturated NH₄Cl solution | - | - | 150 | - | - |

| Diethyl Ether (for extraction) | 74.12 | - | 2 x 100 | - | - |

| Anhydrous MgSO₄ | 120.37 | - | 10 g | - | - |

Experimental Protocol

Materials and Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Syringes and needles

Reagents

-

Propargyl alcohol (99%)[4]

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Isovaleraldehyde (98%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Safety Precautions

-

Propargyl alcohol is flammable, toxic, and corrosive.[2][5] It can be absorbed through the skin and is harmful if inhaled or swallowed.[5]

-

Ethylmagnesium bromide is highly flammable and reacts violently with water.[6][7] It is corrosive and can cause severe burns.[6][7]

-

Isovaleraldehyde is a flammable liquid with a strong, unpleasant odor.

-

Diethyl ether is extremely flammable and can form explosive peroxides.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

-

The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Reaction Setup and Procedure

-

Drying of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent before use. The apparatus should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.

-

Reaction Initiation:

-

To the 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 100 mL of anhydrous diethyl ether.

-

Slowly add 73.3 mL (0.22 mol) of 3.0 M ethylmagnesium bromide solution in diethyl ether to the flask via syringe.

-

-

Formation of the Dianion:

-

Prepare a solution of 5.61 g (0.1 mol) of propargyl alcohol in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the propargyl alcohol solution dropwise to the stirred Grignard reagent at room temperature over a period of 30 minutes. The addition is exothermic, and ethane gas will evolve. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the resulting greyish-white suspension at room temperature for 1 hour to ensure complete formation of the dianion.

-

-

Reaction with Isovaleraldehyde:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Prepare a solution of 8.61 g (0.1 mol) of isovaleraldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the isovaleraldehyde solution dropwise to the cold, stirred suspension of the dianion over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up and Purification

-

Quenching the Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This should be done with vigorous stirring. A white precipitate of magnesium salts will form.

-

-

Extraction:

-

Transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with two 100 mL portions of diethyl ether.

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate for at least 30 minutes.

-

Filter off the drying agent.

-

-

Solvent Removal and Purification:

-

Remove the diethyl ether using a rotary evaporator.

-

The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization

The purified product should be characterized by spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure.

-

FT-IR: To identify the characteristic functional groups (O-H stretch of the alcohols, C≡C stretch of the alkyne).

-

Mass Spectrometry: To determine the molecular weight.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. solechem.eu [solechem.eu]

- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 3. ez.restek.com [ez.restek.com]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

Application Note: High-Purity Isolation of 7-Methyloct-3-yne-1,5-diol using Automated Flash Column Chromatography

Introduction

7-Methyloct-3-yne-1,5-diol is a key intermediate in various organic syntheses, valued for its bifunctional nature containing both hydroxyl and alkyne moieties. The presence of two polar hydroxyl groups necessitates a robust purification strategy to isolate it from less polar starting materials and non-polar side products. This application note details a reproducible protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography on silica gel. The method employs a gradient elution of ethyl acetate in hexanes, which provides excellent separation and yields the target compound with high purity.

Principle of Separation

Column chromatography is a preparative separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase.[1] In this normal-phase application, a polar stationary phase (silica gel) is used.[2] Components of the crude mixture are adsorbed onto the silica gel. A mobile phase, or eluent, is passed through the column, and separation occurs based on polarity.[3] Non-polar compounds have weaker interactions with the stationary phase and are eluted first by a non-polar mobile phase.[4] As the polarity of the mobile phase is gradually increased, more polar compounds are desorbed and eluted from the column. Given its two hydroxyl groups, this compound is a polar molecule and is expected to bind strongly to the silica gel, requiring a more polar solvent mixture for elution.

Experimental Protocols

1. Materials and Equipment

-

Stationary Phase: Silica gel, 60 Å pore size, 40-63 µm particle size.

-

Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Dichloromethane (DCM, ACS grade).

-

Apparatus: Glass chromatography column, fraction collector, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), and potassium permanganate (KMnO₄) stain.

-

Crude Sample: Crude reaction mixture containing this compound.

2. Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[2] The ideal eluent system will provide a retention factor (Rf) of 0.25-0.35 for the desired compound.[5]

-

Dissolve a small amount of the crude reaction mixture in 1-2 mL of dichloromethane (DCM).[6]

-

Prepare several TLC developing chambers with different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40% EtOAc). It is beneficial to place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

-

Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.[7]

-

Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.[5] Cover the chamber and allow the solvent front to ascend to about 0.5 cm from the top of the plate.[5]

-

Remove the plate and immediately mark the solvent front with a pencil.[7]

-

Visualize the spots under a UV lamp (254 nm) and by staining with an appropriate agent like potassium permanganate, which is effective for visualizing alcohols.

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The solvent system that gives the target diol an Rf ≈ 0.3 is optimal for the column separation.

3. Column Chromatography Protocol

-

Column Preparation (Slurry Packing):

-

Plug the bottom of the glass column with a small piece of cotton or glass wool.[6]

-

Add a small layer (approx. 1-2 cm) of sand to create a flat base.[6]

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexanes).[6] The amount of silica should be 20-50 times the weight of the crude sample.[3]

-

Pour the slurry into the column. Gently tap the column to pack the silica evenly and dislodge any air bubbles.[6]

-

Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[3]

-

Add a final thin layer (approx. 1 cm) of sand on top of the silica to prevent disturbance during solvent addition.[3]

-

-

Sample Loading:

-

Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of DCM or the initial eluent.

-

Carefully pipette the dissolved sample onto the top layer of sand.

-

Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid is just level with the sand.[1]

-

-

Elution and Fraction Collection:

-

Carefully add the initial eluent (e.g., 50 mL of 10% EtOAc/hexanes) to the top of the column.[6]

-

Begin collecting fractions (e.g., 10-20 mL per tube) as the eluent flows through the column. For flash chromatography, apply gentle air pressure to accelerate the flow.[1]

-

Gradually increase the polarity of the eluent according to a predefined gradient (e.g., 10% -> 20% -> 30% -> 40% EtOAc in hexanes). Changing the solvent to a more polar one can help elute the strongly adsorbed target compound more quickly.[4]

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.

-

Combine the fractions that contain only the pure this compound.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

-

Determine the final mass and calculate the percentage yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.

-

Data Presentation

The following table summarizes hypothetical data from the purification of 1.2 g of a crude mixture.

| Fraction Number | Eluent Composition (% EtOAc in Hexanes) | Volume (mL) | TLC Analysis (Rf of Spots) | Purity (Hypothetical, by ¹H NMR) | Notes |

| 1-5 | 10% | 100 | 0.85 | 0% | Non-polar impurities eluted. |

| 6-10 | 20% | 100 | 0.60, 0.35 | < 50% | Mixture of impurity and product. |

| 11-18 | 30% | 160 | 0.35 | > 98% | Pure Product Fractions. |

| 19-22 | 30% | 80 | 0.35, 0.10 | < 70% | Tailing edge of product with polar impurity. |

| 23-25 | 40% | 60 | 0.10 | 0% | Highly polar baseline impurities. |

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

References

- 1. columbia.edu [columbia.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

The Chiral Building Block 7-Methyloct-3-yne-1,5-diol: A Promising but Underexplored Synthetic Intermediate

Despite its potential as a versatile chiral building block, a comprehensive review of scientific literature reveals a notable absence of documented applications for 7-Methyloct-3-yne-1,5-diol in the synthesis of complex molecules, natural products, or pharmaceuticals. This intriguing diol, possessing multiple stereocenters and functional groups, theoretically offers a range of possibilities for stereoselective transformations. However, to date, no published research has detailed its practical implementation in synthetic chemistry.

This document aims to provide a foundational understanding of this compound and to outline hypothetical synthetic strategies and potential applications, based on the reactivity of its constituent functional groups. While concrete experimental data and established protocols are unavailable, the following sections will serve as a theoretical guide for researchers interested in exploring the synthetic utility of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing reaction conditions and purification procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 105750-99-0 | PubChem |